

Ac-DEVD-CHO stability and proper storage conditions.

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Compound of Interest		
Compound Name:	Ac-DEVD-CHO	
Cat. No.:	B070219	Get Quote

Ac-DEVD-CHO Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, proper storage, and use of **Ac-DEVD-CHO**, a potent caspase-3 and caspase-7 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **Ac-DEVD-CHO** and what is its primary mechanism of action?

Ac-DEVD-CHO is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-3 and caspase-7.[1][2][3][4] Its peptide sequence, DEVD (Asp-Glu-Val-Asp), mimics the cleavage site in PARP (poly (ADP-ribose) polymerase), a key substrate of activated caspase-3.[5] The aldehyde group of **Ac-DEVD-CHO** interacts with the active site cysteine of these caspases, thereby blocking their proteolytic activity and inhibiting the downstream events of apoptosis.[4]

Q2: What are the recommended storage conditions for **Ac-DEVD-CHO**?

Proper storage is crucial to maintain the stability and activity of **Ac-DEVD-CHO**. The recommended storage conditions for both lyophilized powder and reconstituted solutions are summarized below.

Q3: How should I reconstitute **Ac-DEVD-CHO**?



Ac-DEVD-CHO can be reconstituted in several common laboratory solvents. The choice of solvent may depend on the specific experimental requirements. It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the appropriate aqueous buffer immediately before use.

Q4: For how long is the reconstituted **Ac-DEVD-CHO** solution stable?

The stability of reconstituted **Ac-DEVD-CHO** depends on the storage temperature and solvent. To avoid degradation, it is critical to aliquot the stock solution into single-use volumes and avoid repeated freeze-thaw cycles.[2][5]

Quantitative Data Summary

The following tables provide a summary of the stability and storage conditions for **Ac-DEVD-CHO**.

Table 1: Storage and Stability of Lyophilized Ac-DEVD-CHO

Form	Storage Temperature	Shelf Life	Additional Notes
Lyophilized Powder	-20°C	≥ 1 to 3 years[2][4][6]	Protect from light and moisture.[4][6] For long-term storage, use a desiccant.[4] Shipped at room temperature.[1][7]
Lyophilized Powder	-80°C	≥ 2 years[6]	Sealed storage, away from moisture and light, under nitrogen.

Table 2: Storage and Stability of Reconstituted Ac-DEVD-CHO



Solvent	Storage Temperature	Shelf Life	Additional Notes
DMSO	-20°C	Up to 1-2 months[5]	Avoid repeated freeze-thaw cycles.[5]
DMSO	-80°C	Up to 1 year[2]	Aliquot to avoid repeated freeze-thaw cycles.[2]
Water	-20°C	1 month[2]	
Water	-80°C	1 year[2]	_
PBS (pH 7.2)	-20°C or -80°C	Information not widely available, but generally recommended to prepare fresh.	
Ethanol	-20°C or -80°C	Information not widely available, but generally recommended to prepare fresh.	

Troubleshooting Guide

Issue 1: Loss of Inhibitory Activity

- Possible Cause: Improper storage of the reconstituted solution.
 - Solution: Ensure the stock solution is stored at -80°C in single-use aliquots to prevent freeze-thaw cycles, which can significantly reduce stability.[2][5] For shorter-term storage (up to one month), -20°C is acceptable.[2][6]
- Possible Cause: Degradation of the lyophilized powder.
 - Solution: Store the lyophilized powder at -20°C or -80°C, protected from moisture and light.[4][6]



- Possible Cause: Instability in aqueous solution.
 - Solution: Prepare fresh dilutions in your experimental buffer from a concentrated stock solution immediately before use. Aldehyd compounds can be less stable in aqueous solutions over time.

Issue 2: Inconsistent or Unexpected Experimental Results

- Possible Cause: Incorrect concentration of the inhibitor.
 - Solution: Titrate the concentration of Ac-DEVD-CHO for your specific cell type and experimental conditions. A typical starting concentration for cell-based assays is in the range of 20-50 μM.[2][8]
- Possible Cause: Off-target effects.
 - Solution: While Ac-DEVD-CHO is a potent inhibitor of caspase-3 and -7, it can inhibit other caspases at higher concentrations.[7] Include appropriate positive and negative controls in your experiment to validate the specificity of the observed effects.

Experimental Protocols

Key Experiment: Caspase-3 Activity Assay using a Fluorogenic Substrate (e.g., Ac-DEVD-AMC)

This protocol outlines a general procedure to measure caspase-3 activity in cell lysates and to assess the inhibitory effect of **Ac-DEVD-CHO**.

Materials:

- Cells of interest (treated to induce apoptosis and untreated controls)
- Ac-DEVD-CHO (for inhibitor control group)
- Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
- Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi)[5]



- Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[5]
- 96-well black microplate
- Fluorometer with excitation at ~380 nm and emission at ~460 nm

Procedure:

- Cell Lysate Preparation:
 - Induce apoptosis in your target cells using a known stimulus. Include a non-induced control group.
 - Harvest and wash the cells with ice-cold PBS.
 - Lyse the cells in Cell Lysis Buffer and incubate on ice.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate.
- Assay Setup:
 - In a 96-well black microplate, set up the following reaction mixtures:
 - Blank: Protease Assay Buffer only.
 - Negative Control: Lysate from non-apoptotic cells + Ac-DEVD-AMC.
 - Positive Control: Lysate from apoptotic cells + Ac-DEVD-AMC.
 - Inhibitor Control: Lysate from apoptotic cells + **Ac-DEVD-CHO** + Ac-DEVD-AMC.
 - Pre-incubate the apoptotic lysate with Ac-DEVD-CHO for a short period (e.g., 10-15 minutes) at room temperature before adding the substrate.
 - A typical final concentration for Ac-DEVD-AMC is 20 μM and for Ac-DEVD-CHO is 100 nM, though these should be optimized for your system.[5]



· Measurement:

- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength between 430-460 nm.[5]

Data Analysis:

- Subtract the blank reading from all other readings.
- Compare the fluorescence intensity of the positive control to the negative control to determine the level of caspase-3 activation.
- The fluorescence in the inhibitor control should be significantly reduced compared to the positive control, demonstrating the inhibitory activity of Ac-DEVD-CHO.

Visualizations



Apoptotic Stimulus (e.g., FasL, TNF-α) activates **Initiator Caspases** (e.g., Caspase-8, -9) cleaves & activates Procaspase-3 Ac-DEVD-CHO (Inactive) inhibits Caspase-3 (Active) dleaves executes **PARP** Apoptosis

Simplified Caspase-3 Activation and Inhibition Pathway

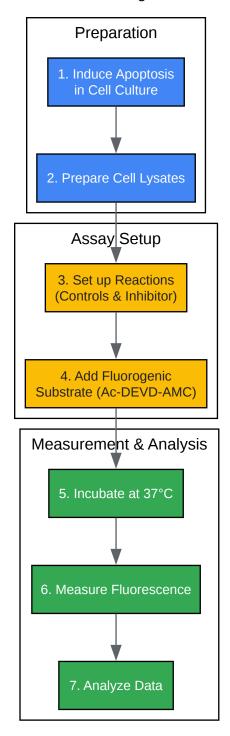
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Caption: Caspase-3 activation pathway and its inhibition by Ac-DEVD-CHO.

Cleaved PARP



General Workflow for Assessing Ac-DEVD-CHO Activity



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Caption: Experimental workflow for caspase-3 activity assay with **Ac-DEVD-CHO**.



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